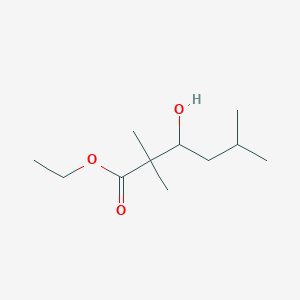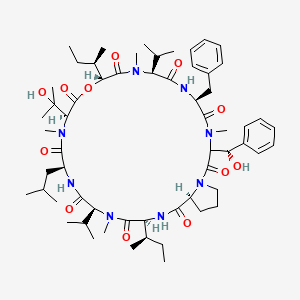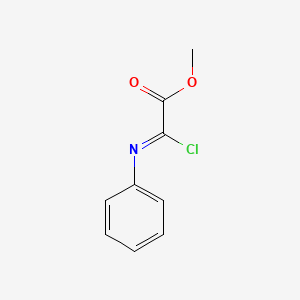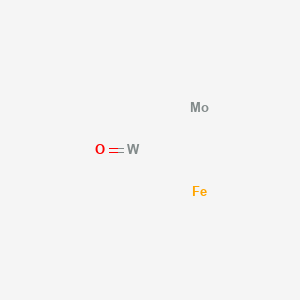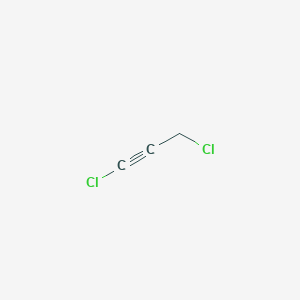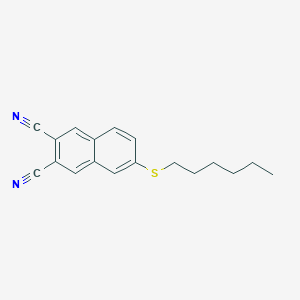
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C18H19NS2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hexylsulfanyl group attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of reactions to introduce the dicarbonitrile groups at the 2 and 3 positions. This can be achieved through nitration followed by reduction and subsequent cyanation.
Hexylsulfanyl Group Introduction: The hexylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of a hexylthiol with a suitable leaving group on the naphthalene ring, such as a halide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The hexylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted naphthalene derivatives.
科学研究应用
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a building block in organic electronics.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with cellular components through its nitrile and sulfanyl groups, affecting various molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular membranes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2,3-Naphthalenedicarbonitrile: Lacks the hexylsulfanyl group, making it less hydrophobic and potentially less bioactive.
6-(Methylsulfanyl)naphthalene-2,3-dicarbonitrile: Similar structure but with a shorter alkyl chain, which may affect its solubility and reactivity.
6-(Hexylsulfanyl)anthracene-2,3-dicarbonitrile: Contains an anthracene core instead of naphthalene, which may alter its electronic properties.
Uniqueness
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile is unique due to the presence of both the hexylsulfanyl and dicarbonitrile groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
123389-34-4 |
|---|---|
分子式 |
C18H18N2S |
分子量 |
294.4 g/mol |
IUPAC 名称 |
6-hexylsulfanylnaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H18N2S/c1-2-3-4-5-8-21-18-7-6-14-9-16(12-19)17(13-20)10-15(14)11-18/h6-7,9-11H,2-5,8H2,1H3 |
InChI 键 |
PPFRFGILXGPJDE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCSC1=CC2=CC(=C(C=C2C=C1)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


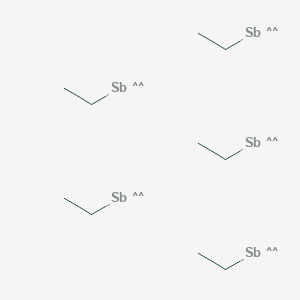
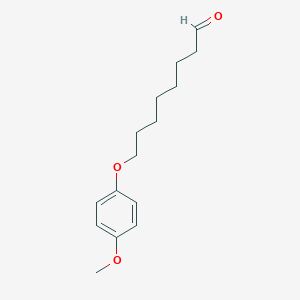
![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)



![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
